BenchChemオンラインストアへようこそ!

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Anticancer activity Neuroblastoma SH-SY5Y Thiazole SAR

N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 5687-21-8) is a synthetic thiazole derivative with molecular formula C₂₂H₁₈N₂OS and molecular weight 358.5 g/mol. This compound belongs to the naphthalenylthiazole chemotype, a privileged scaffold appearing in multiple patent families claiming aldose reductase inhibition and metabotropic glutamate receptor 5 (mGluR5) modulation.

Molecular Formula C22H18N2OS
Molecular Weight 358.5 g/mol
CAS No. 5687-21-8
Cat. No. B3732865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
CAS5687-21-8
Molecular FormulaC22H18N2OS
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H18N2OS/c25-21(14-13-16-7-2-1-3-8-16)24-22-23-20(15-26-22)19-12-6-10-17-9-4-5-11-18(17)19/h1-12,15H,13-14H2,(H,23,24,25)
InChIKeyBZXSUJVLOFKEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 5687-21-8): A Naphthalenylthiazole Pharmacophore for Targeted Scientific Procurement


N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 5687-21-8) is a synthetic thiazole derivative with molecular formula C₂₂H₁₈N₂OS and molecular weight 358.5 g/mol . This compound belongs to the naphthalenylthiazole chemotype, a privileged scaffold appearing in multiple patent families claiming aldose reductase inhibition [1] and metabotropic glutamate receptor 5 (mGluR5) modulation [2]. The molecule features a 4-(naphthalen-1-yl)-1,3-thiazol-2-amine core coupled via an amide bond to a 3-phenylpropanoyl moiety, a structural arrangement that distinguishes it from simpler thiazole analogs and may confer distinct target engagement profiles relevant to medicinal chemistry and chemical biology procurement decisions.

Why Generic Substitution Fails for N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 5687-21-8): Structural Determinants of Differential Pharmacological Activity


Within the thiazole-propanamide chemical space, minor structural modifications produce divergent biological outcomes that preclude generic interchange. The 4-(naphthalen-1-yl) substituent on the thiazole ring creates an extended aromatic surface capable of π–π stacking with hydrophobic specificity pockets in target proteins, a feature absent in 4-phenyl or 4-(4-methylphenyl) analogs [1]. The 3-phenylpropanamide side chain length (three carbons between carbonyl and phenyl) governs conformational flexibility and hydrogen-bonding geometry at the amide linkage, distinguishing this compound from both shorter-chain acetamide derivatives (e.g., N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide) and branched-chain analogs (e.g., 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide) [2]. Patent-based structure-activity relationship (SAR) data for the naphthalenylthiazole class demonstrate that substitution pattern on the naphthalene ring (position, halogenation, alkoxy groups) directly modulates aldose reductase inhibitory potency [2], while the thiazole C2-amide substituent determines selectivity between mGluR5 modulation and off-target receptor interactions [3]. General-purpose thiazole building blocks lacking these specific structural features cannot recapitulate the biological profile inferred for this chemotype.

Product-Specific Quantitative Evidence Guide: N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 5687-21-8) Versus Closest Analogs


Naphthalenyl vs. Phenyl Substitution at Thiazole C4: Cytotoxic Potency Differential Against Neuroblastoma Cells

The naphthalen-1-yl substituent at the thiazole C4 position confers dramatically enhanced cytotoxicity against SH-SY5Y neuroblastoma cells compared to styryl (phenylvinyl) analogs. In a direct head-to-head study of twelve (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives, all five naphthalen-1-yl-bearing compounds were remarkably active with IC₅₀ values of 2.09–8.64 μM, whereas only two of the seven styryl (phenyl-bearing) analogs showed moderate activity (IC₅₀ 10.8 and 11.7 μM) and the remaining five styryl compounds exhibited paradoxical proliferation enhancement (IC₅₀ 180–1000 μM) . This represents an approximate 5- to 86-fold potency advantage for the naphthalen-1-yl motif over the phenyl/styryl motif in this neuroblastoma model. While the target compound's 3-phenylpropanamide side chain differs from the vinyl linker in the studied series, the core pharmacophoric observation—that naphthalen-1-yl substitution at the thiazole C4 position is a critical determinant of neuroblastoma cytotoxicity—provides strong class-level inference for the target compound's potential differentiation from 4-phenylthiazole analogs.

Anticancer activity Neuroblastoma SH-SY5Y Thiazole SAR

Antimicrobial Activity of Thiazole-Propanamide Derivatives: Impact of Naphthalen-2-yl vs. 4-Chlorophenyl Substitution at Thiazole C4

In a systematic study of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives (7a–7o), compounds bearing naphthalen-2-yl substitution at the thiazole C4 position (compounds 7b and 7e) exhibited distinct antimicrobial and cytotoxic profiles compared to their 4-chlorophenyl-substituted counterparts [1]. Specifically, 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide (7e) showed the highest antibacterial activity in the series, while 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide (7b) demonstrated selective cytotoxicity against THP-1 human monocytic leukemia cells compared to standard drugs [1]. In contrast, the 4-chlorophenyl analogs (7f, 7i, 7j) showed anticandidal activity against C. parapsilosis and C. glabrata but a different overall profile. This head-to-head comparison within a single study demonstrates that the naphthalene-for-phenyl substitution at the thiazole C4 position shifts the biological activity spectrum, with naphthalenyl derivatives preferentially targeting bacterial and leukemia cell lines while chlorophenyl derivatives show enhanced antifungal activity.

Antimicrobial activity Candida albicans Thiazole SAR

Aldose Reductase Inhibition Potential: Naphthalenylthiazole Pharmacophore vs. Other Thiazole-Based Inhibitors

The naphthalenylthiazole chemotype, of which the target compound is a member, is explicitly claimed as an aldose reductase (AR) inhibitor scaffold in US Patent 4,446,150 [1]. The patent establishes that 2-(1-naphthalenyl)thiazole derivatives bearing specific substituents at the thiazole C2 position are effective AR inhibitors useful for treating diabetic complications (neuropathy, nephropathy, retinopathy, cataracts) [1]. In a separate modern study of structurally related thiazole-based AR inhibitors, compounds with 4-aryl substituents achieved Ki values of 0.018–3.746 μM against purified AR, with the most potent compound (Ki = 0.018 ± 0.005 μM) being approximately 390-fold more potent than the reference inhibitor quercetin (Ki = 7.025 ± 1.780 μM) [2]. While the target compound's specific AR Ki has not been reported, its naphthalen-1-yl-thiazole core maps directly onto the patented pharmacophore, and the 3-phenylpropanamide side chain provides additional hydrogen-bonding capacity that may enhance active-site interactions relative to simpler C2-substituted analogs in the patent.

Aldose reductase inhibition Diabetic complications Naphthalenylthiazole SAR

mGluR5 Receptor Modulation: Naphthalenylthiazole Derivatives vs. Lead Compound N-(3-((thiazol-2-yl)amino)propyl)-3-phenylpropiolamide

Patent JP 2009-522223 A (Grunenthal GmbH) discloses substituted thiazole derivatives as mGluR5 receptor regulators, with the lead compound N-(3-((thiazol-2-yl)amino)propyl)-3-phenylpropiolamide (Ia) exhibiting an IC₅₀ of 0.99 μM against porcine mGluR5 receptor [1]. The target compound, N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide, shares the thiazole-2-yl-propanamide substructure with the disclosed series but features a naphthalen-1-yl substituent at the thiazole C4 position, creating an extended aromatic surface not present in the lead compound. In a separate but related patent family, bicyclic thiazoles are claimed as positive allosteric modulators (PAMs) of mGluR5, establishing the broader therapeutic relevance of thiazole-based mGluR5 ligands for CNS disorders [2]. The presence of the naphthalen-1-yl group in the target compound may confer enhanced binding through additional hydrophobic contacts in the mGluR5 allosteric pocket, potentially differentiating its affinity and cooperativity profile from simpler thiazole-based modulators.

mGluR5 modulation Neurotherapeutics Allosteric modulator

Physicochemical Differentiation: Lipophilicity and Structural Complexity vs. Simpler Thiazole-Propanamide Analogs

The target compound (C₂₂H₁₈N₂OS, MW 358.5 g/mol, complexity rating 465) is differentiated from simpler thiazole-propanamide analogs by its higher molecular weight, greater lipophilicity (predicted logP), and substantially greater molecular complexity, factors that influence target binding, membrane permeability, and metabolic stability. For comparison, N-(5-methyl-1,3-thiazol-2-yl)-3-phenylpropanamide (C₁₃H₁₄N₂OS, MW ~246 g/mol) lacks the naphthalene moiety entirely, while N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (C₁₉H₁₈N₂OS, MW ~322 g/mol) replaces naphthalene with a single 4-methylphenyl ring . The naphthalen-1-yl group adds approximately 112–116 mass units and creates a fused bicyclic aromatic system (10 π-electrons) versus the monocyclic phenyl ring (6 π-electrons), substantially increasing the hydrophobic contact surface area available for protein-ligand interactions. The 3-phenylpropanamide side chain length (three methylene units) provides greater conformational flexibility than the acetamide (one carbon) or 2-methylpropanamide (branched) side chains found in close analogs, potentially enabling adaptation to diverse binding pocket geometries .

Physicochemical properties Drug-likeness Lead optimization

Best Research and Industrial Application Scenarios for N-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide (CAS 5687-21-8)


Neuroblastoma and Neuro-Oncology Drug Discovery: Naphthalenylthiazole Scaffold Prioritization

Research groups investigating SH-SY5Y neuroblastoma or related neuro-oncology targets should prioritize procurement of naphthalen-1-yl-thiazole compounds over phenyl-thiazole analogs. As demonstrated in direct comparative studies, the naphthalen-1-yl substituent confers 5- to 86-fold greater cytotoxic potency against SH-SY5Y cells (IC₅₀ 2.09–8.64 μM for naphthalenyl derivatives vs. IC₅₀ 10.8–1000 μM for styryl/phenyl analogs) . The target compound's 3-phenylpropanamide side chain provides a synthetically tractable handle for further derivatization, making it suitable as a starting point for structure-activity relationship (SAR) exploration in neuroblastoma lead optimization programs.

Aldose Reductase Inhibitor Development for Diabetic Complications

The naphthalenylthiazole pharmacophore, explicitly claimed in US Patent 4,446,150 for aldose reductase (AR) inhibition , positions the target compound as a structurally validated entry point for AR inhibitor development. Compared to flavonoid-based AR inhibitors (e.g., quercetin, Ki = 7.025 μM), modern thiazole-based AR inhibitors achieve Ki values as low as 0.018 μM—a ~390-fold improvement [1]. The target compound's naphthalen-1-yl group maps onto the hydrophobic specificity pocket of AR and the 3-phenylpropanamide side chain extends toward the catalytic anion-binding site, offering a rational basis for procurement in structure-based design of AR inhibitors targeting diabetic neuropathy, nephropathy, retinopathy, and cataract.

mGluR5 Allosteric Modulator Screening for CNS Disorders

For neuroscience programs targeting metabotropic glutamate receptor 5 (mGluR5)—implicated in anxiety, depression, Parkinson's disease, Fragile X syndrome, and chronic pain—the target compound provides a structurally differentiated thiazole-based scaffold. Patent JP 2009-522223 A establishes that thiazole-2-yl-propanamide derivatives are mGluR5 regulators, with the lead compound showing IC₅₀ = 0.99 μM . The naphthalen-1-yl substituent at the thiazole C4 position, unique to the target compound among simple thiazole-propanamides, may confer distinct allosteric modulator pharmacology (positive, negative, or silent allosteric modulation) that warrants characterization in functional mGluR5 assays, potentially leading to novel chemotypes for CNS drug discovery.

Antimicrobial and Anti-Leukemia Lead Identification

Procurement of the target compound is justified for antibacterial and anti-leukemia screening campaigns based on direct evidence that naphthalenyl-thiazole-propanamide derivatives exhibit the highest antibacterial activity in a systematic series of 15 analogs (compounds 7a–7o), with compound 7e (bearing a naphthalen-2-yl group) being the most potent antibacterial agent . Additionally, naphthalenyl-substituted thiazole-propanamides demonstrate selective cytotoxicity against THP-1 human monocytic leukemia cells compared to 4-chlorophenyl or 4-methoxyphenyl analogs, which preferentially show antifungal activity . The target compound's naphthalen-1-yl (rather than naphthalen-2-yl) substitution pattern may further differentiate its antimicrobial spectrum and cytotoxicity profile, providing a rationale for its inclusion in focused screening libraries.

Quote Request

Request a Quote for N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.